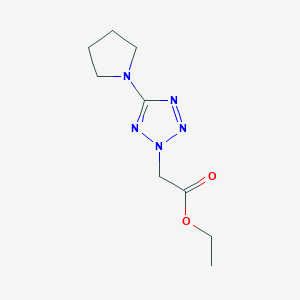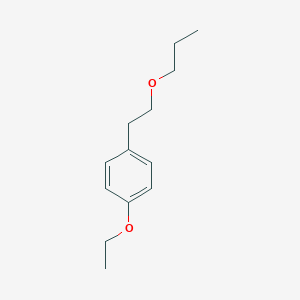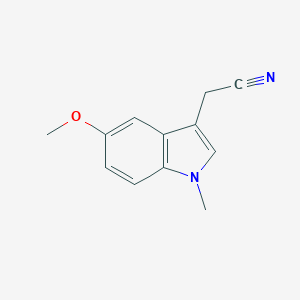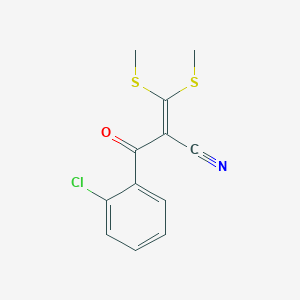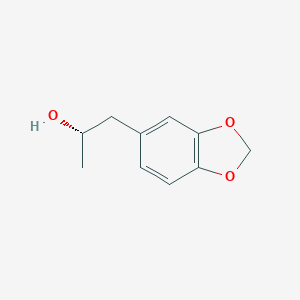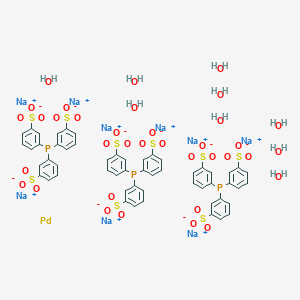![molecular formula C10H12N2O4S B067519 1-[(4-Nitrophenyl)sulfonyl]pyrrolidin CAS No. 175278-37-2](/img/structure/B67519.png)
1-[(4-Nitrophenyl)sulfonyl]pyrrolidin
Übersicht
Beschreibung
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine is a compound that features a pyrrolidine ring substituted with a 4-nitrophenylsulfonyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrophenylsulfonyl group imparts unique chemical properties to the pyrrolidine ring, making it a valuable scaffold for the development of bioactive molecules.
Wissenschaftliche Forschungsanwendungen
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications. The compound’s unique structure allows for the exploration of new pharmacophores.
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the molecular mechanisms of biological processes.
Vorbereitungsmethoden
The synthesis of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine typically involves the reaction of pyrrolidine with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Pyrrolidine+4-Nitrobenzenesulfonyl chloride→1-[(4-Nitrophenyl)sulfonyl]pyrrolidine+HCl
The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Oxidation: The pyrrolidine ring can be oxidized under strong oxidizing conditions, leading to the formation of pyrrolidone derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wirkmechanismus
The mechanism of action of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the compound can interact with nucleophilic residues in proteins, forming covalent bonds that alter protein function. These interactions are crucial for its biological activity and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine can be compared with other sulfonyl-substituted pyrrolidines and nitrophenyl-substituted compounds. Similar compounds include:
4-Nitrophenylsulfonyl chloride: Used as a reagent for introducing the nitrophenylsulfonyl group into various substrates.
Pyrrolidine-2,5-diones: Compounds with a similar pyrrolidine ring structure but different functional groups, used in medicinal chemistry.
Sulfonamide derivatives: Compounds with a sulfonamide group, widely used in pharmaceuticals for their antibacterial properties.
The uniqueness of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine lies in its combination of the nitrophenylsulfonyl group with the pyrrolidine ring, providing a versatile scaffold for chemical modifications and biological studies.
Eigenschaften
IUPAC Name |
1-(4-nitrophenyl)sulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c13-12(14)9-3-5-10(6-4-9)17(15,16)11-7-1-2-8-11/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCUNTGOHGZCQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352345 | |
| Record name | 1-[(4-nitrophenyl)sulfonyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-37-2 | |
| Record name | 1-[(4-nitrophenyl)sulfonyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid revealed by the study?
A1: The research primarily focuses on characterizing the structure of 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid using various techniques. The study confirms the successful synthesis of the compound and provides detailed insights into its structure through single-crystal X-ray diffraction analysis. [] This analysis elucidates the spatial arrangement of atoms within the molecule, bond lengths, and bond angles, providing a comprehensive understanding of its three-dimensional structure. Additionally, the study employs Hirshfeld surface analysis, a computational method, to quantify and visualize intermolecular interactions within the crystal lattice. [] These interactions, often subtle yet crucial, significantly influence the compound's physical properties and potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


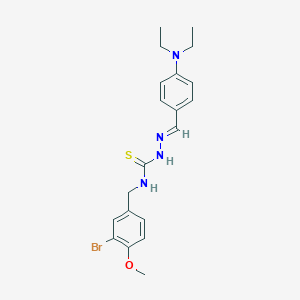

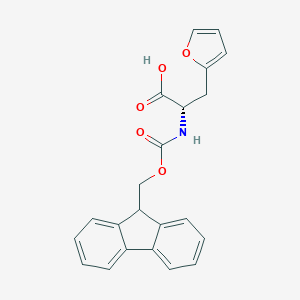
![2-[2-(Bromomethyl)phenyl]-1,3,2-dioxaborinane](/img/structure/B67444.png)

